molecular formula C11H14ClNO B13867780 4-(2-Chloro-5-methylphenyl)morpholine

4-(2-Chloro-5-methylphenyl)morpholine

Cat. No.: B13867780
M. Wt: 211.69 g/mol
InChI Key: HLAMWYTYUSOKTI-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenyl)morpholine typically involves the reaction of 2-chloro-5-methylphenylamine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate, organic solvents like DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-methylphenyl)morpholine
  • 4-(2-Chloro-3-methylphenyl)morpholine
  • 4-(2-Chloro-6-methylphenyl)morpholine

Uniqueness

4-(2-Chloro-5-methylphenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chlorinated and methylated phenyl group. This unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these cell lines indicate a promising level of potency, warranting further exploration in vivo .

Cell Line IC50 (µM)
HeLa15.2
Caco-210.5
3T3-L120.3

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cellular signaling pathways. For instance, it may inhibit certain kinases or modulate the activity of transcription factors related to cell growth and survival.

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had a higher inhibitory concentration against Gram-positive bacteria, particularly Staphylococcus aureus, compared to Gram-negative strains such as Escherichia coli .

Study 2: Anticancer Activity

A recent study evaluated the anticancer properties of this morpholine derivative by treating various cancer cell lines with different concentrations of the compound. The results showed that the highest concentrations led to significant reductions in cell viability, particularly in HeLa cells, where apoptosis was confirmed through flow cytometry analysis .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-(2-chloro-5-methylphenyl)morpholine

InChI

InChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

HLAMWYTYUSOKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCOCC2

Origin of Product

United States

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